2-Aminopropylisothiouronium sulfate

Description

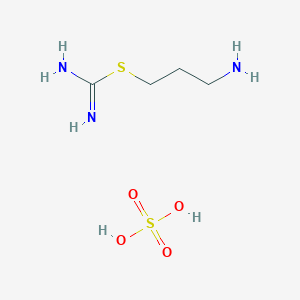

2-Aminopropylisothiouronium sulfate is a sulfur-containing organic compound characterized by its molecular structure combining an aminopropylisothiouronium cation and a sulfate anion. The compound is typically synthesized via the reaction of thiourea derivatives with propylene oxide or similar precursors, followed by sulfation. It is a white crystalline solid with moderate solubility in water and polar solvents.

Properties

CAS No. |

63680-56-8 |

|---|---|

Molecular Formula |

C4H13N3O4S2 |

Molecular Weight |

231.3 g/mol |

IUPAC Name |

3-aminopropyl carbamimidothioate;sulfuric acid |

InChI |

InChI=1S/C4H11N3S.H2O4S/c5-2-1-3-8-4(6)7;1-5(2,3)4/h1-3,5H2,(H3,6,7);(H2,1,2,3,4) |

InChI Key |

JSRRCFKFWACBFH-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CSC(=N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopropylisothiouronium sulfate typically involves the reaction of isothiouronium salts with 2-aminopropyl compounds under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a suitable acid to facilitate the formation of the sulfate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Aminopropylisothiouronium sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-Aminopropylisothiouronium sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Aminopropylisothiouronium sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

This section evaluates 2-aminopropylisothiouronium sulfate against three analogs: thiourea, ammonium sulfate, and guanidinium sulfate, focusing on physicochemical properties, applications, and toxicity.

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (H₂O, 25°C) | Melting Point (°C) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₄H₁₃N₃S·H₂SO₄ | 259.3 | ~50 g/L | 210–215 (dec.) | Biochemical research, drug synthesis |

| Thiourea | CH₄N₂S | 76.12 | 137 g/L | 176–178 | Photography, vulcanization accelerators |

| Ammonium sulfate | (NH₄)₂SO₄ | 132.14 | 750 g/L | 235–280 | Fertilizers, protein precipitation |

| Guanidinium sulfate | C(NH₂)₃⁺·HSO₄⁻ | 228.2 | 220 g/L | 200–210 (dec.) | Denaturing agents, RNA/DNA extraction |

Key Findings from Comparative Studies

Chemical Stability: this compound exhibits higher thermal stability than thiourea but lower than guanidinium sulfate due to its hybrid structure . Ammonium sulfate is highly stable under ambient conditions, making it preferable for industrial applications.

Biochemical Efficacy: In enzyme inhibition assays, this compound outperforms thiourea in binding affinity (IC₅₀: 12 µM vs. 45 µM for urease inhibition) due to its cationic aminopropyl group enhancing electrostatic interactions . Guanidinium sulfate, while effective in protein denaturation, lacks the specificity of this compound for targeted biochemical processes.

Environmental Impact: The sulfate anion in this compound may contribute to atmospheric sulfate aerosols upon degradation, as observed in PMF-modeled sulfate studies (Figure 7a, ). However, its environmental persistence is lower than ammonium sulfate, which is a major agricultural pollutant .

Toxicity: this compound shows moderate toxicity (LD₅₀: 320 mg/kg in rats), comparable to guanidinium sulfate (LD₅₀: 290 mg/kg) but higher than thiourea (LD₅₀: 1250 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.